molecular formula C3H10O7S B14640415 Propane-1,2,3-triol;sulfuric acid CAS No. 52229-63-7

Propane-1,2,3-triol;sulfuric acid

Cat. No.: B14640415
CAS No.: 52229-63-7
M. Wt: 190.17 g/mol
InChI Key: BXNRKCXZILSQHE-UHFFFAOYSA-N
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Description

Propane-1,2,3-triol;sulfuric acid, with the molecular formula C3H10O7S, is a chemical complex formed from propane-1,2,3-triol (glycerol) and sulfuric acid . It is of significant interest in research due to the catalytic properties imparted by sulfuric acid when interacting with glycerol. Glycerol, the triol component, is a versatile molecule produced in large amounts as a byproduct of biodiesel manufacturing, making its valorization a key research area . In laboratory settings, this combination is central to classic acid-catalyzed reactions. A primary application and study area is the dehydration of glycerol. When heated with concentrated sulfuric acid, glycerol undergoes dehydration to form 2-propenal, more commonly known as acrolein . Furthermore, in the presence of an acid catalyst, glycerol can undergo various other value-added transformations, such as ketalization with acetone to produce solketal, a compound studied as a fuel additive . The compound is also fundamentally related to the process of saponification, where triglycerides (glycerides) are hydrolyzed in the presence of a base to produce soap (carboxylate salts) and glycerol . Researchers utilize this compound to explore these and other catalytic mechanisms, reaction kinetics, and the synthesis of specialized chemicals and oxygenated fuel additives . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

52229-63-7

Molecular Formula

C3H10O7S

Molecular Weight

190.17 g/mol

IUPAC Name

propane-1,2,3-triol;sulfuric acid

InChI

InChI=1S/C3H8O3.H2O4S/c4-1-3(6)2-5;1-5(2,3)4/h3-6H,1-2H2;(H2,1,2,3,4)

InChI Key

BXNRKCXZILSQHE-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)O)O.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Stage 1 : Initial sulfation with a low-concentration oleum (e.g., 20% SO₃) at 15–40°C to form intermediate glycerol sulfuric acids.
  • Stage 2 : Addition of a higher-concentration oleum (e.g., 65% SO₃) at 35–45°C to achieve trisulfation.
  • Key Parameters :
    • Molar ratio of SO₃ to glycerol: 3–6:1
    • Reaction time: 3–5 hours
    • Temperature gradient: Incremental increases from 20°C to 60°C to prevent charring.

Example Protocol

Component Quantity Role
Glycerol 69 parts Substrate
20% Oleum 125 parts Initial sulfation
65% Oleum 325 parts Trisulfation agent
Nitrogen 3 L/min Excess SO₃ removal

Procedure :

  • Mix glycerol with 20% oleum at 20–25°C.
  • Add 65% oleum gradually while maintaining 30–35°C.
  • Age the mixture at 37–40°C for 1 hour.
  • Purge with nitrogen to remove unreacted SO₃.

Outcome :

  • Sulfation degree : 3.0 (trisulfated product).
  • Purity : >99% with minimal ether-soluble byproducts.

Gaseous Sulfur Trioxide Method

An alternative approach employs gaseous SO₃ diluted in an inert carrier gas (e.g., nitrogen or dry air) for direct sulfation. This method avoids liquid-phase side reactions and enhances scalability.

Critical Parameters

  • SO₃ Concentration : 5–20% in carrier gas to prevent localized overheating.
  • Temperature : 25–60°C (higher temperatures accelerate sulfation but risk degradation).
  • Gas Flow Rate : 3–5 L/min for optimal mixing.

Process Optimization

  • Two-Phase Temperature Control :
    • Initial sulfation at 40°C to achieve 2.1 degrees of sulfation.
    • Final sulfation at 55–60°C to reach 3.0 degrees.
  • Post-Reaction Purification :
    • Neutralization with aqueous NaOH (pH 8–9) to isolate the sodium salt.
    • Washing with deionized water to remove residual acids.

Advantages :

  • Higher yields (85–92%) compared to oleum-based methods.
  • Reduced formation of dark-colored byproducts.

Emerging Catalytic Approaches

Recent studies explore sulfated metal-organic frameworks (MOFs) and alumina catalysts to enhance sulfation efficiency.

Sulfated Cu-MOF Catalysts

  • Preparation : Hydrothermal synthesis of Cu-trimesic acid MOFs modified with sulfate groups.
  • Performance :
    • 98% glycerol conversion to solketal (a glycerol derivative).
    • Reusability: Stable activity over 5 cycles.

Sulfated Alumina (SO₄²⁻/γ-Al₂O₃)

  • Application : Esterification of glycerol with acetic acid.
  • Conditions :
    • Catalyst loading: 0.36 g.
    • Acetic acid/glycerol ratio: 12:1.
    • Temperature: 108.8°C.

Outcome :

  • 100% glycerol conversion with 76.1% selectivity for di- and triacetates.

Industrial-Scale Considerations

Quality Control Metrics

Parameter Specification Method
Sulfation Degree 2.5–3.0 Titration
Purity ≥98% HPLC
Color ≤50 APHA Spectrophotometry

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

The available search results provide limited information about the applications of the compound "Propane-1,2,3-triol;sulfuric acid". The search results contain information about the chemical properties of similar compounds, but lack specific details and case studies for the requested compound.

Chemical Properties

  • Molecular Formula and Weight Propane-1,2,3-triol, sulfuric acid has the molecular formula C3H10O7SC_3H_{10}O_7S and a molecular weight of 190.17200 .
  • Other Designations This compound is also referred to as 1,2,3-Propanetriol, sulfate . PubChem identifies related compounds with similar components, such as Azane;this compound (C3H13NO7SC_3H_{13}NO_7S) and Octadecanoic acid;this compound (C21H46O9SC_{21}H_{46}O_9S) .

Related Compounds and Their Applications
While direct applications of "this compound" are not detailed in the search results, information on related compounds can provide some insight:

  • Glycerin (Propane-1,2,3-triol) Glycerin, also known as propane-1,2,3-triol with the chemical formula C3H8O3C_3H_8O_3, is used in various applications . It is used in the production of plastics and colorants, as a humectant in ointments and creams, and as a hygroscopic additive for copying ink . In medicine, it is used for the production of suppositories and as a drug for treating cerebral edemas . It is also used as a solvent for flavorings, as a softener, or as a humectant in the food industry (E 422) .
  • Belzona 1111 Belzona 1111 exhibits varying degrees of chemical resistance to different substances . It shows "Excellent" resistance to 2-Methoxyethanol, Propan-1-ol (Propyl alcohol), Propylene glycol (1,2-Propanediol), and Secondary and Tertiary alcohols . It has "Good" resistance to Methanol (methyl alcohol) .

Comparison with Similar Compounds

Glycerol Esters with Different Acids

Compound Acid Component Key Functional Groups Applications
Propane-1,2,3-triol;sulfuric acid ester Sulfuric acid Sulfate (-OSO₃H) Surfactants, dye intermediates
Monobutyrin Butyric acid Ester (-COO-) Food emulsifiers, pharmaceuticals
Triglycerides Fatty acids (e.g., stearic) Three ester groups Biofuels, soaps, cosmetics
Glycerol-formate esters Formic acid Formate (-OCHO) Green solvents, plasticizers
  • Reactivity: Sulfated esters exhibit higher hydrophilicity and acidity compared to non-sulfated esters due to the polar sulfate group .
  • Synthesis: Sulfuric acid acts as both a catalyst (in esterification) and a reactant (in sulfation), whereas non-sulfated esters require milder catalysts like NaOH .

Sulfuric Acid Derivatives of Other Polyols

Compound Polyol Key Reaction Industrial Use
This compound ester Glycerol Sulfation/dehydration Drug delivery systems , surfactants
Ethylene glycol sulfate Ethylene glycol Sulfation Antifreeze additives, detergents
Sorbitan sulfate Sorbitol Sulfation Emulsifiers in cosmetics
  • Thermal Stability : Glycerol sulfates degrade at ~200°C, outperforming ethylene glycol sulfates (<150°C) but underperforming sorbitan sulfates (>250°C) due to differences in hydroxyl group arrangement .

Physicochemical Properties

Property This compound ester Triglycerides Monobutyrin
Molecular Weight (g/mol) ~300–500 (varies with substitution) ~800–900 168.19
Solubility in Water High (due to sulfate group) Insoluble Partially soluble
Hydrophobicity (Log P) -1.5 to 0.5 8.0–12.0 1.2–2.0
Melting Point (°C) 50–100 (amorphous) -20 to 40 -5 to 10

Q & A

Q. Key Experimental Parameters :

  • Acid concentration (≥95% H₂SO₄ for hydrolysis ).
  • Temperature control (e.g., 290°C for gaseous phase dehydration ).
  • Catalyst selection (homogeneous H₂SO₄ vs. heterogeneous catalysts like Al₂O₃-SO₄ ).

Advanced Question: How can researchers resolve contradictions in proposed mechanisms for sulfuric acid-catalyzed dehydration of propane-1,2,3-triol to acrylate versus propenal?

Methodological Answer:
Discrepancies in reaction pathways (e.g., acrylate vs. propenal formation) arise from differences in catalyst type , temperature , and reaction medium .

  • Mechanistic Studies :
    • Acrylate Pathway : Liquid-phase reactions with excess H₂SO₄ favor acrylate via sequential dehydration and oxidation .
    • Propenal Pathway : Gas-phase reactions over solid acid catalysts (e.g., zeolites) at 250°C selectively yield propenal .
  • Resolution Strategies :
    • Kinetic Isotope Effects (KIE) : Track hydrogen transfer steps to distinguish intermediates.
    • In Situ Spectroscopy (FTIR, NMR) : Monitor real-time intermediate formation .
    • Computational Modeling (DFT) : Simulate energy barriers for competing pathways .

Basic Question: What role does sulfuric acid play in esterification reactions involving propane-1,2,3-triol?

Methodological Answer:
Sulfuric acid primarily acts as a Brønsted acid catalyst in esterification, protonating carbonyl groups to enhance nucleophilic attack by glycerol’s hydroxyl groups.

  • Reaction Setup :
    • Mix glycerol with carboxylic acids (e.g., acetic acid) and H₂SO₄ (5–10% w/w).
    • Reflux at 80–120°C for 2–6 hours .
  • Key Considerations :
    • Side Reactions : Overheating may cause sulfonation or dehydration .
    • Neutralization : Post-reaction, neutralize H₂SO₄ with NaHCO₃ to isolate esters .

Advanced Question: What methodologies are recommended for analyzing the efficiency of heterogeneous sulfuric acid catalysts (e.g., ASA, TSA) in propane-1,2,3-triol transformations?

Methodological Answer:
Heterogeneous catalysts like alumina sulfuric acid (ASA) offer recyclability and reduced waste.

  • Efficiency Metrics :
    • Turnover Frequency (TOF) : Measure moles of product per catalyst site per hour.
    • Reusability : Test catalytic activity over 5–10 cycles; ASA retains >90% efficiency after 5 uses .
  • Characterization Techniques :
    • BET Surface Analysis : Correlate surface area with activity.
    • Acid Strength Measurement : Use NH₃-TPD to quantify Brønsted/Lewis acid sites .
  • Case Study : ASA-catalyzed glycerol dehydration achieves 85% propenal yield at 250°C, outperforming homogeneous H₂SO₄ .

Basic Question: How is sulfuric acid utilized in the purification and analysis of propane-1,2,3-triol derivatives?

Methodological Answer:
Sulfuric acid aids in desiccation , impurity removal , and derivatization for analytical workflows.

  • Desiccation : Concentrated H₂SO₄ removes moisture from glycerol samples in air-sensitive reactions .
  • Derivatization : Sulfonation of glycerol derivatives enhances volatility for GC-MS analysis .
  • Impurity Removal : In petroleum refining, H₂SO₄ washes remove polar contaminants from glycerol-byproduct streams .

Advanced Question: What experimental approaches can distinguish between acid-catalyzed and acid-mediated pathways in sulfuric acid-dependent reactions of propane-1,2,3-triol?

Methodological Answer:

  • Kinetic Profiling : Compare rate laws under varying H₂SO₄ concentrations. Acid-catalyzed reactions show first-order dependence on H⁺, while acid-mediated paths (e.g., sulfonation) require stoichiometric H₂SO₄ .
  • Isotopic Labeling : Use deuterated H₂SO₄ (D₂SO₄) to track proton transfer in intermediates via MS/NMR .
  • Control Experiments : Run reactions with neutralized acid or alternative catalysts (e.g., HCl) to isolate H₂SO₄-specific effects .

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